Methyl 3-(1-aminocyclopentyl)propanoate
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Overview
Description
Methyl 3-(1-aminocyclopentyl)propanoate is a chemical compound that has garnered attention in recent years due to its unique structure and potential applications. It is an ester derivative, characterized by the presence of a methyl ester group attached to a 3-(1-aminocyclopentyl)propanoate moiety. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(1-aminocyclopentyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(1-aminocyclopentyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a carboxylate salt of 3-(1-aminocyclopentyl)propanoic acid, which reacts with a methyl halide (e.g., methyl iodide) in the presence of a base such as potassium carbonate. This method is advantageous as it avoids the use of strong acids and can be performed under milder conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be optimized by using high-pressure reactors and automated control systems to maintain precise reaction conditions. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, reducing waste and improving sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-aminocyclopentyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-(1-aminocyclopentyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(1-aminocyclopentyl)propanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active 3-(1-aminocyclopentyl)propanoic acid, which can then participate in various metabolic pathways. The amino group may form hydrogen bonds or ionic interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Methyl 3-(1-aminocyclopentyl)propanoate can be compared to other ester derivatives with similar structures:
Methyl 3-(1-aminocyclohexyl)propanoate: This compound has a cyclohexyl ring instead of a cyclopentyl ring, which may affect its steric properties and reactivity.
Ethyl 3-(1-aminocyclopentyl)propanoate: The ethyl ester variant may have different solubility and reactivity compared to the methyl ester.
Methyl 3-(1-aminocyclopentyl)butanoate: This compound has an additional carbon in the ester chain, which can influence its physical and chemical properties.
Properties
IUPAC Name |
methyl 3-(1-aminocyclopentyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-8(11)4-7-9(10)5-2-3-6-9/h2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHFDLMDHLOXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1(CCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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